An In-Depth Technical Guide to 2-[(2,6-Dimethylphenoxy)methyl]oxirane
An In-Depth Technical Guide to 2-[(2,6-Dimethylphenoxy)methyl]oxirane
Abstract
This technical guide provides a comprehensive overview of 2-[(2,6-dimethylphenoxy)methyl]oxirane, a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. This document elucidates the core physicochemical properties, details a robust synthetic pathway, explores the fundamental chemical reactivity centered on the oxirane moiety, and discusses its application as a key building block for introducing the sterically hindered 2,6-dimethylphenoxy group into complex molecules. The guide includes detailed, field-proven experimental protocols, safety and handling procedures, and mechanistic diagrams to provide a holistic resource for laboratory professionals.
Chemical Identity and Nomenclature
2-[(2,6-Dimethylphenoxy)methyl]oxirane is an aromatic glycidyl ether. The molecule incorporates a reactive epoxide (oxirane) ring, providing a site for nucleophilic attack, and a 2,6-dimethylphenyl group, a structural motif present in several active pharmaceutical ingredients.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-[(2,6-Dimethylphenoxy)methyl]oxirane | Internal Standard |
| CAS Number | 5296-34-4 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Common Synonyms | 1-(2,6-Dimethylphenoxy)-2,3-epoxypropane | [1] |
Chemical Structure:
Physicochemical Properties
Experimentally determined physical properties for 2-[(2,6-dimethylphenoxy)methyl]oxirane are not widely published. However, properties can be estimated based on structurally similar compounds, such as o-Cresyl glycidyl ether (CAS 2210-79-9) and Guaiacol glycidyl ether (CAS 2210-74-4). These analogs suggest that the target compound is likely a liquid or low-melting solid at room temperature.
| Property | Value (for Analog) | Analog Compound & Source |
| Appearance | White/Off-white Solid or Liquid | Guaiacol glycidyl ether[2][3] |
| Boiling Point | 152-158 °C | Guaiacol glycidyl ether[3] |
| Melting Point | 33-36 °C | Guaiacol glycidyl ether[3] |
| Density | ~1.14 g/cm³ (Predicted) | Guaiacol glycidyl ether[3] |
Note: The data in this table is for analogous compounds and should be used for estimation purposes only.
Synthesis and Manufacturing
The most prevalent and industrially scalable method for synthesizing aryl glycidyl ethers is based on the Williamson ether synthesis, reacting a phenol with epichlorohydrin under basic conditions. The reaction proceeds in two key stages: initial nucleophilic attack of the phenoxide on epichlorohydrin, followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks the carbon bearing the chloride, closing the epoxide ring.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of aryl glycidyl ethers.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for analogous compounds, such as 1-(2-methoxyphenoxy)-2,3-epoxypropane, and represents a robust method for the target synthesis.[4]
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Reagent Preparation: Prepare a stock solution of aqueous sodium hydroxide (e.g., 40g NaOH in 300 mL deionized water).
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Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 2,6-dimethylphenol (1.0 eq), epichlorohydrin (4.0-5.0 eq, serves as reactant and organic solvent), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~0.05 eq).
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Initial Reaction: Begin vigorous stirring to create an emulsion and heat the mixture to 40-45 °C.
-
Base Addition: Slowly add the prepared aqueous sodium hydroxide solution to the reaction mixture over 4-6 hours, maintaining the temperature below 50 °C. The exotherm must be carefully controlled.
-
Causality: Slow addition of the base is critical. It maintains a low steady-state concentration of the reactive phenoxide, minimizing the formation of dimer impurities and preventing a runaway reaction. The phase-transfer catalyst is essential for transporting the phenoxide anion from the aqueous phase to the organic phase where it can react with epichlorohydrin.
-
-
Reaction Monitoring: After the addition is complete, maintain the temperature and stirring for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of 2,6-dimethylphenol.
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Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the precipitated salts and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute aqueous NaOH, water, and finally, brine.
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Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess epichlorohydrin.
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Purification (Self-Validation): The crude product is purified by high-vacuum distillation to yield the final 2-[(2,6-dimethylphenoxy)methyl]oxirane as a clear oil or low-melting solid.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Purity should be assessed by GC or HPLC analysis (>98% is typical).
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of 2-[(2,6-dimethylphenoxy)methyl]oxirane stems from the high reactivity of the strained three-membered oxirane ring. The ring can be opened by a wide variety of nucleophiles under either basic/nucleophilic or acidic conditions.
Nucleophilic Ring-Opening (SN2 Mechanism)
In the presence of a strong nucleophile (e.g., amines, alkoxides, thiolates), the reaction proceeds via a direct SN2 attack. Due to steric hindrance, this attack occurs almost exclusively at the terminal, less-substituted carbon of the oxirane ring.
This reaction is foundational for using the molecule as a building block. For example, reaction with a primary or secondary amine (R₂NH) yields a 1-amino-3-(2,6-dimethylphenoxy)-propan-2-ol, a common structural backbone in pharmaceuticals.
Diagram of Nucleophilic Ring-Opening
Caption: SN2 ring-opening of the oxirane by an amine nucleophile.
Applications in Research and Drug Development
2-[(2,6-Dimethylphenoxy)methyl]oxirane is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate used to construct more complex molecules. Its primary function is to introduce the 1-(2,6-dimethylphenoxy)-propan-2-ol moiety into a target structure.
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Scaffold for Antiarrhythmic and Anesthetic Analogs: The 2,6-dimethylphenoxy group is the core structural feature of the Class I antiarrhythmic and local anesthetic drug Mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine).[5] While common syntheses of Mexiletine do not always proceed through this specific oxirane intermediate[5], the oxirane is an ideal precursor for synthesizing novel Mexiletine analogs.[6][7] Ring-opening with various amine nucleophiles allows for rapid generation of a library of related compounds for structure-activity relationship (SAR) studies aimed at improving potency or reducing side effects.[8]
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Analogy to Ranolazine Synthesis: The synthesis of the anti-anginal drug Ranolazine provides a well-documented example of the utility of this class of intermediates. Ranolazine is synthesized from the analogous compound 2-[(2-methoxyphenoxy)methyl]oxirane, which is ring-opened by a piperazine derivative.[4][9][10] By extension, 2-[(2,6-dimethylphenoxy)methyl]oxirane serves as a direct counterpart for creating Ranolazine analogs, replacing the 2-methoxyphenoxy group with a 2,6-dimethylphenoxy group to probe the effects of steric and electronic changes on pharmacological activity.
Safety, Handling, and Storage
As a member of the glycidyl ether and epoxide chemical classes, 2-[(2,6-dimethylphenoxy)methyl]oxirane requires careful handling. It is classified as a Dangerous Good for transport.[1]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Health Hazards: Epoxides are generally considered to be skin and eye irritants and potential skin sensitizers. Avoid all direct contact.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight.
-
Incompatibilities: Keep away from strong acids, bases, and oxidizing agents, which can catalyze vigorous, exothermic polymerization or decomposition.
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Carocci, A., et al. (2014). Synthesis and Toxicopharmacological Evaluation of m-Hydroxymexiletine, the First Metabolite of Mexiletine More Potent Than the Parent Compound on Voltage-Gated Sodium Channels. Journal of Medicinal Chemistry, 57(4), 1434-1445. [Link]
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